molecular formula C7H14N2O6S B13110063 N5-(2-Sulfoethyl)-D-glutamine

N5-(2-Sulfoethyl)-D-glutamine

Katalognummer: B13110063
Molekulargewicht: 254.26 g/mol
InChI-Schlüssel: WGXUDTHMEITUBO-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N5-(2-Sulfoethyl)-D-glutamine is a compound that belongs to the class of sulfoethylated amino acids It is characterized by the presence of a sulfoethyl group attached to the nitrogen atom of the glutamine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-Sulfoethyl)-D-glutamine typically involves the reaction of D-glutamine with a sulfoethylating agent. One common method is the reaction of D-glutamine with sodium 2-bromoethanesulfonate in the presence of a base such as triethylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective sulfoethylation of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as ion exchange chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N5-(2-Sulfoethyl)-D-glutamine can undergo various chemical reactions, including:

    Oxidation: The sulfoethyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The sulfoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N5-(2-Sulfoethyl)-D-glutamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of immune responses.

    Industry: It is used in the development of specialty chemicals and as a precursor for the synthesis of bioactive compounds.

Wirkmechanismus

The mechanism of action of N5-(2-Sulfoethyl)-D-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfoethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as altered metabolic pathways or immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Sulfoethyl)alanine
  • N-(2-Sulfoethyl)chitosan
  • N-(2-Sulfoethyl)taurine

Uniqueness

N5-(2-Sulfoethyl)-D-glutamine is unique due to its specific structure, which combines the properties of glutamine with the sulfoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H14N2O6S

Molekulargewicht

254.26 g/mol

IUPAC-Name

(2R)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid

InChI

InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m1/s1

InChI-Schlüssel

WGXUDTHMEITUBO-RXMQYKEDSA-N

Isomerische SMILES

C(CC(=O)NCCS(=O)(=O)O)[C@H](C(=O)O)N

Kanonische SMILES

C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.